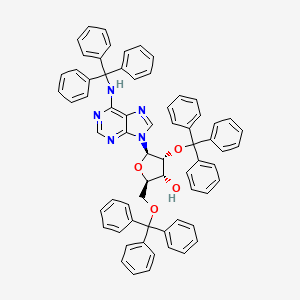
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a purine base attached to a tetrahydrofuran ring The compound is characterized by multiple trityl (triphenylmethyl) groups, which are often used as protective groups in organic synthesis
Preparation Methods
The synthesis of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL typically involves multiple steps, including the protection of functional groups, formation of the purine base, and attachment of the trityl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The trityl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trityl groups may play a role in stabilizing the compound and enhancing its binding affinity to these targets. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and trityl-protected molecules. Compared to these compounds, (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C67H55N5O4 |
|---|---|
Molecular Weight |
994.2 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(tritylamino)purin-9-yl]-4-trityloxy-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C67H55N5O4/c73-60-58(46-74-66(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54)75-64(61(60)76-67(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)72-48-70-59-62(68-47-69-63(59)72)71-65(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51/h1-45,47-48,58,60-61,64,73H,46H2,(H,68,69,71)/t58-,60-,61-,64-/m1/s1 |
InChI Key |
KZIFMRSPCAITKT-SZLADBSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


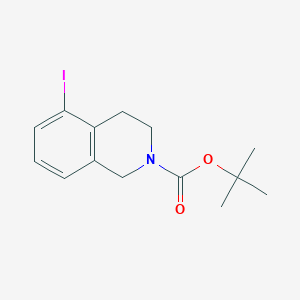
![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
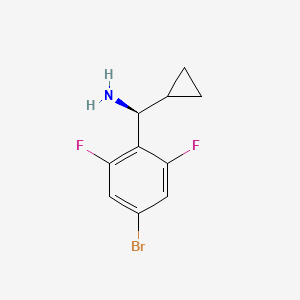
![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

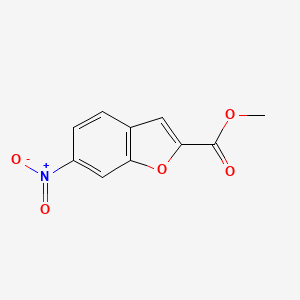

![5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
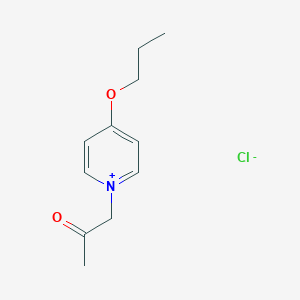
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)
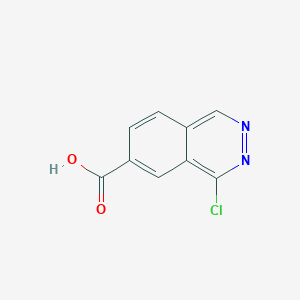
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
